molecular formula C14H22N6O B7633718 N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine

N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine

Numéro de catalogue B7633718
Poids moléculaire: 290.36 g/mol
Clé InChI: JQQRRIXJFIMDBJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine, also known as MPDL3280A, is a small molecule drug that has been developed as an immune checkpoint inhibitor for the treatment of cancer. Immune checkpoint inhibitors are a new class of drugs that have shown great promise in the treatment of cancer by unleashing the body's own immune system to attack cancer cells.

Mécanisme D'action

N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine binds to PD-L1 on the surface of cancer cells and prevents it from interacting with its receptor, programmed death-1 (PD-1), on the surface of T cells. This interaction between PD-L1 and PD-1 is a key mechanism by which cancer cells evade the immune system. By blocking this interaction, N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine allows T cells to recognize and attack cancer cells.
Biochemical and physiological effects:
N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to increase the number of activated T cells in the tumor microenvironment, decrease the number of regulatory T cells, and increase the production of cytokines that promote an immune response. In addition, N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine has been shown to have a synergistic effect when used in combination with other cancer therapies, such as chemotherapy and radiation therapy.

Avantages Et Limitations Des Expériences En Laboratoire

N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical trials. However, there are also limitations to the use of N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine in lab experiments. It is a complex molecule that may require specialized equipment and expertise for synthesis and analysis. In addition, the cost of the drug may be prohibitive for some research labs.

Orientations Futures

There are many potential future directions for the use of N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine in cancer treatment. One area of research is the development of biomarkers that can predict which patients are most likely to respond to treatment with N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine. Another area of research is the development of combination therapies that can enhance the effectiveness of N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine. Finally, there is ongoing research into the use of N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine in the treatment of other types of cancer, such as breast cancer and ovarian cancer.

Méthodes De Synthèse

The synthesis of N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine involves the reaction of 1-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrazole with 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one to form the intermediate compound 1-(1-methylpyrazol-4-yl)-3-(4-nitrophenyl)-2-propen-1-one. This intermediate is then reacted with 3-(piperidin-3-yl)propan-1-amine and 5-amino-1,2,4-oxadiazole to form the final product N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine.

Applications De Recherche Scientifique

N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including lung cancer, bladder cancer, and melanoma. It works by blocking the programmed death-ligand 1 (PD-L1) protein, which is often overexpressed on the surface of cancer cells and helps them evade the immune system. By blocking PD-L1, N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine allows the body's immune system to recognize and attack cancer cells.

Propriétés

IUPAC Name

N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6O/c1-10(2)13-17-14(21-18-13)16-11-5-4-6-20(8-11)12-7-15-19(3)9-12/h7,9-11H,4-6,8H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQRRIXJFIMDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)NC2CCCN(C2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.